Human Head-to-Head Trial: NMN Doubles Whole-Blood NAD+ While NAM Produces No Sustained Elevation
In the first direct human head-to-head comparison of three major NAD+ precursors, 65 healthy adults (18–50 years) were randomized to receive oral NMN (1000 mg/day), NR (1000 mg/day), NAM (500 mg/day), or placebo for 14 days. NMN increased baseline whole-blood NAD+ concentrations by approximately 2-fold (mean increase of 43.1 µM, P < 0.001) compared to placebo—an effect statistically indistinguishable from NR (+49.4 µM). In contrast, NAM produced no significant change in baseline NAD+ levels (P = 0.461), providing only a transient spike within 1 hour that returned to baseline within 4 hours [1]. Additionally, NAM induced an acute, more than 8-fold median increase in plasma homocysteine on both Day 1 and Day 14, reflecting heightened methylation demand, whereas NMN and NR did not elevate homocysteine [1].
| Evidence Dimension | Sustained whole-blood NAD+ elevation after 14-day oral supplementation |
|---|---|
| Target Compound Data | NMN 1000 mg/day: +43.1 µM, ~2-fold increase, P < 0.001 |
| Comparator Or Baseline | NR 1000 mg/day: +49.4 µM, ~2-fold increase; NAM 500 mg/day: no significant change (P = 0.461); NAM homocysteine: >8-fold median increase |
| Quantified Difference | NMN ≈ NR (no significant difference); NMN >> NAM (sustained vs. transient, P < 0.001); NAM increased homocysteine >8-fold vs. no increase with NMN |
| Conditions | Randomized, open-label, placebo-controlled trial; 65 healthy adults; 14-day oral supplementation; whole-blood NAD+ measured by LC-MS/MS |
Why This Matters
This study provides the strongest available evidence that NMN and NR are comparably effective for sustained NAD+ elevation in humans, while NAM—despite being cheaper—fails to achieve lasting NAD+ increases and carries a distinct homocysteine-elevation liability, directly informing cost-effectiveness and safety assessments in procurement.
- [1] Christen, S., Najjar, S., Ratajczak, K., Guigas, L., Giner, M.-P., Bercher, I., ... & van den Abbeele, P. (2026). The differential impact of three different NAD+ boosters on circulatory NAD and microbial metabolism in humans. Nature Metabolism, 8, 96–110. View Source
